(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
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Overview
Description
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H50ClNO2 and a molecular weight of 480.1658. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of p-dodecylbenzyl chloride with diethylamine to form the intermediate (p-dodecylbenzyl)diethylamine. This intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like hydrogen peroxide may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine
In biological and medical research, this compound is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics .
Industry
Industrially, the compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various applications, including textile processing and water treatment .
Mechanism of Action
The mechanism of action of (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar in structure but with different alkyl groups.
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides enhanced surfactant properties and antimicrobial activity compared to other similar compounds .
Biological Activity
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, with the CAS number 94086-89-2, is a quaternary ammonium compound characterized by its unique structure that includes a dodecylbenzyl group and an allyl alcohol derivative. Its molecular formula is C29H50ClNO2, and it has garnered interest due to its potential biological activities.
Antimicrobial Properties
Research has indicated that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established disinfectants, indicating its potential as a biocide in clinical and industrial applications .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies revealed that at low concentrations, the compound exhibited minimal cytotoxicity; however, higher concentrations led to significant reductions in cell viability. The IC50 values varied across different cell lines, suggesting selective toxicity depending on the cellular context. This differential cytotoxicity is crucial for its potential therapeutic applications .
The mechanism by which this compound exerts its biological effects primarily involves membrane disruption. The hydrophobic dodecyl group facilitates interaction with lipid bilayers, while the quaternary ammonium moiety enhances solubility in aqueous environments. This dual action allows for effective incorporation into microbial membranes, leading to increased permeability and eventual cell death .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various QACs, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The study reported that formulations containing this compound achieved a 99% reduction in viable counts within 30 minutes of exposure .
- Cytotoxicity Assessment : In another case study focusing on human epithelial cells, treatment with varying concentrations of the compound revealed that concentrations above 100 µM resulted in significant apoptosis as indicated by flow cytometry analysis. This suggests a potential application in targeted therapies where selective toxicity is desired .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | Time to Kill (min) |
---|---|---|
Staphylococcus aureus | 32 | 30 |
Escherichia coli | 16 | 15 |
Pseudomonas aeruginosa | 64 | 60 |
Table 2: Cytotoxicity Profile Across Cell Lines
Cell Line | IC50 (µM) | Viability (%) at 200 µM |
---|---|---|
HeLa | 150 | 20 |
MCF7 | 200 | 35 |
HepG2 | 100 | 10 |
Properties
CAS No. |
94086-89-2 |
---|---|
Molecular Formula |
C29H50ClNO2 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C29H50NO2.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-27-19-21-28(22-20-27)25-30(7-2,8-3)23-24-32-29(31)26(4)5;/h19-22H,4,6-18,23-25H2,1-3,5H3;1H/q+1;/p-1 |
InChI Key |
NEOOMTBMVQHLAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](CC)(CC)CCOC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
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